molecular formula C15H13N3O2 B11007266 N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide

Cat. No.: B11007266
M. Wt: 267.28 g/mol
InChI Key: ZWHQSHRYBHAFKK-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound features a carboxamide bridge linking a 1H-indole core to a 6-methoxypyridine ring, a structural motif common in the development of biologically active molecules. Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for designing novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many natural products . Recent studies on structurally related indole-5-carboxamide analogues have demonstrated significant potential as inhibitors of Monoamine Oxidase B (MAO-B), a key therapeutic target for neurodegenerative disorders such as Parkinson's disease . For instance, certain N-substituted indole-5-carboxamide derivatives have shown potent and selective MAO-B inhibitory activity in the low micromolar to nanomolar range, with some compounds exhibiting superior selectivity indices compared to established inhibitors like rasagiline . This suggests that this compound serves as a valuable precursor for developing novel neuroprotective agents. Beyond neuroscience, the indole scaffold is extensively investigated for its broad pharmacological potential, including applications in antiviral, anti-inflammatory, and anticancer research . The specific molecular architecture of this compound, particularly the methoxypyridine moiety, is reminiscent of structures found in patents for NADPH oxidase inhibitors, indicating potential utility in researching conditions related to oxidative stress, angiogenesis, and fibrotic diseases . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-14-5-3-12(9-17-14)18-15(19)11-2-4-13-10(8-11)6-7-16-13/h2-9,16H,1H3,(H,18,19)

InChI Key

ZWHQSHRYBHAFKK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridin-3-amine and 1H-indole-5-carboxylic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxylic acid, while reduction may produce this compound alcohol.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine (3) : Replaces the indole core with a thiazole ring and incorporates a pyridine substituent at the 4-position. Protonation occurs at the pyridine nitrogen, influencing hydrogen-bonding patterns in its crystal structure .
  • N-(1-Phenylpropyl)-1H-Indole-5-Carboxamide (SR2067 precursor) : Shares the indole-5-carboxamide core but substitutes the 6-methoxypyridine group with a phenylpropylamine, altering its receptor-binding profile .
  • N-(6-Methoxypyridin-3-yl)-5-{5-[(piperidin-1-yl)methyl]pyridin-3-yl}-1H-Indazole-3-Carboxamide : Replaces indole with indazole and introduces a piperidine-methylpyridine group, enhancing Wnt pathway inhibitory activity .

Substitution Patterns

Compound Name Core Structure Substituents at Key Positions Molecular Weight
Target Compound Indole-5-carboxamide 6-Methoxypyridin-3-yl at carboxamide N 293.3 (calc.)
N-(6-Aminohexyl)-1-Methyl-9H-Pyrido[3,4-b]indole-3-Carboxamide (5k) Pyridoindole 6-Aminohexyl at carboxamide N; methyl at pyridoindole N1 325
SR1988 (PPARγ agonist) Indole-5-carboxamide Naphthalen-1-ylsulfonyl and phenylpropyl groups 463.5
DprE1-IN-1 Pyrrolopyridine 6-Methoxy-5-methylpyrimidin-4-ylmethyl at N1 394.4

Target Compound

  • PPARγ Modulation: Indole-5-carboxamides like SR2067 bind PPARγ-LBD (ligand-binding domain) with EC50 values in the nanomolar range .
  • Kinase Inhibition : Pyrrolopyridine analogs (e.g., DprE1-IN-1) target bacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1), critical for tuberculosis therapy .

Key Analogues

Compound Name Target/Activity Key Findings
SR1988 PPARγ Partial Agonist Stabilizes PPARγ helix 12; EC50 = 1.2 μM
Wnt Inhibitor () β-Catenin/TCF Complex IC50 < 100 nM in Wnt-dependent luciferase assays
CP-135807 5-HT1B Receptor Antagonist Binds with Ki = 2.3 nM; used in neuropharmacology

Physicochemical and Crystallographic Insights

  • Hydrogen-Bonding Patterns :
    • In N-(6-methoxypyridin-3-yl)thiazole hydrobromide salts (3 and 4), protonation sites (pyridine vs. methoxypyridine) dictate intermolecular hydrogen bonds, affecting solubility and crystal packing .
    • PPARγ agonists (e.g., SR1988) form hydrophobic interactions with helix 3 and hydrogen bonds with Tyr473, critical for activation .

Biological Activity

N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a carboxamide group at the 5-position and a methoxypyridine moiety at the 6-position. Its molecular formula is C14H14N2O2C_{14}H_{14}N_{2}O_{2} with a molecular weight of approximately 281.31 g/mol.

Property Value
Molecular FormulaC14H14N2O2C_{14}H_{14}N_{2}O_{2}
Molecular Weight281.31 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative disorders .
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain .
  • Neuroprotection : A study involving SH-SY5Y neuroblastoma cells indicated that derivatives of indole compounds similar to this compound effectively reduced oxidative stress induced by neurotoxic agents, enhancing cell survival rates .
  • Anticancer Activity : In tests against various cancer cell lines (e.g., MCF-7, HCT116), the compound showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The precise mechanisms through which this compound exerts its biological effects are still being investigated. However, it is believed that the compound interacts with specific proteins or enzymes involved in disease processes. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : It might act as a modulator of neurotransmitter receptors, contributing to its neuroprotective effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Molecular Formula Unique Features
N-(5-methylpyridin-3-yl)-1H-indole-6-carboxamideC14H14N2O2C_{14}H_{14}N_{2}O_{2}Different substitution on pyridine and indole rings
N-(6-methoxypyridin-3-yl)-1-methylindole-5-carboxamideC15H16N2O2C_{15}H_{16}N_{2}O_{2}Similar structure but different methyl substitution
N-(6-methoxypyridin-3-yl)-1H-indoleC13H12N2OC_{13}H_{12}N_{2}OLacks carboxamide group, affecting biological activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between activated indole-5-carboxylic acid derivatives and 6-methoxypyridin-3-amine. Key steps include:

  • Activation : Use of coupling agents like HATU or EDCI to activate the carboxylic acid moiety.
  • Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) under nitrogen to prevent hydrolysis.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .
    • Example Reaction Conditions :
ReagentRoleConditionsYield
HATUCoupling agentDMF, RT, 12 h76-85%
6-Methoxypyridin-3-amineNucleophile1.5 equiv, DIEA

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm regiochemistry of the methoxy group on pyridine and indole substitution patterns. Key shifts:
  • Indole NH proton: δ ~11.8 ppm (DMSO-d6, broad singlet) .
  • Methoxy protons: δ ~3.9 ppm (singlet) .
  • LCMS/HPLC : Verify molecular ion ([M+H]+) and purity (>98%) using C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve ambiguities in protonation states (e.g., mono-hydrobromide salts show distinct H-bonding networks) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy repositioning) influence receptor binding affinity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy Position : The 6-methoxy group on pyridine enhances solubility and modulates π-π stacking with aromatic residues in receptor pockets (e.g., 5-HT7 or P2Y12 targets) .
  • Indole Substitution : 5-Carboxamide orientation is critical for H-bond donor/acceptor interactions. Fluorination at the indole 3-position increases metabolic stability but may reduce affinity .
    • Case Study :
ModificationTarget ReceptorBinding Affinity (Ki)Notes
5-Carboxamide5-HT712 nMReference compound
3-Fluoro substitution5-HT745 nMReduced affinity

Q. How can crystallographic data resolve contradictions between computational modeling and experimental observations?

  • Crystallographic Validation :

  • Protonation States : Mono-hydrobromide salts of related compounds show protonation at either the pyridine nitrogen or adjacent amine, altering H-bond networks. For example, N-(6-methoxypyridin-3-yl) derivatives form 3D H-bonded networks via Br− and water bridges .
  • Key Data :
ParameterCrystal Structure 3 Computational Model
Namine–H⋯Br− distance2.89 Å3.12 Å (DFT)
Owater–H⋯Br− angle168°155° (MD)
  • Recommendation : Use hybrid QM/MM simulations to refine force fields for dynamic interactions.

Q. What in vivo models are suitable for evaluating pharmacokinetic and therapeutic efficacy?

  • Pharmacological Testing :

  • Platelet Aggregation Assays : For P2Y12 antagonists, use ADP-induced platelet aggregation in rat models. SAR216471 (a structural analog) showed IC50 = 0.6 nM .
  • CNS Penetration : For 5-HT7 agonists, employ stress-induced hyperthermia (SIH) in mice. Compound 7 (AH-494) reversed MK-801-induced cognitive deficits at 1 mg/kg .
    • ADMET Profiling :
ParameterValue (Compound 7)
LogP2.8
Plasma Protein Binding89%
t1/2 (iv, mice)2.1 h

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar carboxamide derivatives?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293 for 5-HT7) or agonist/antagonist mode.
  • Solubility Artifacts : Methoxy groups improve aqueous solubility but may reduce membrane permeability.
    • Mitigation Strategies :
  • Standardize assays with reference agonists (e.g., 5-CT for 5-HT7).
  • Use orthogonal techniques (SPR, ITC) to validate binding thermodynamics .

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